{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine
Overview
Description
{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine is a chemical compound with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol. This compound is known for its unique structure, which includes a phenyl ring substituted with a methanamine group and an alkoxy group. It is primarily used in scientific research and has various applications in different fields.
Mechanism of Action
Target of Action
The primary targets of {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its effects .
Mode of Action
It is known that the compound can interact with its targets in a specific manner, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be discovered, providing valuable insights into its downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As this compound is studied further, it is expected that its effects at the molecular and cellular levels will be uncovered .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
Preparation Methods
The synthesis of {4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine involves several steps. One common synthetic route includes the alkylation of 4-methylphenol with 4-methylpentyl bromide to form 4-methyl-2-[(4-methylpentyl)oxy]phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine can be compared with other similar compounds, such as:
4-Methyl-2-[(4-methylpentyl)oxy]phenol: This compound is an intermediate in the synthesis of this compound and shares a similar structure but lacks the methanamine group.
4-Methyl-2-[(4-methylpentyl)oxy]benzaldehyde: Another related compound, differing by the presence of an aldehyde group instead of the methanamine group.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
[4-methyl-2-(4-methylpentoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-8-16-14-9-12(3)6-7-13(14)10-15/h6-7,9,11H,4-5,8,10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGANNUPNCUEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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